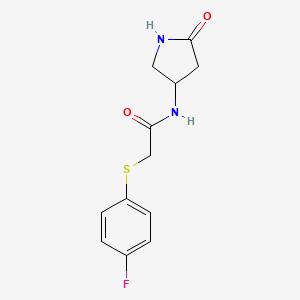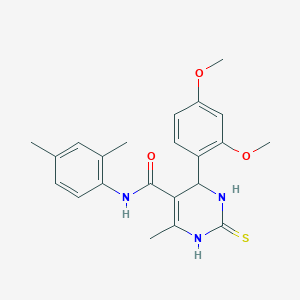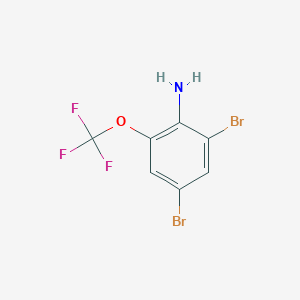
2,4-Dibromo-6-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of bromine and trifluoromethoxy groups attached to an aniline ring, which imparts unique chemical properties.
作用機序
Target of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be used in enantio- and diastereoselective addition reactions , indicating it may interact with its targets in a stereospecific manner.
Biochemical Pathways
It’s used in the synthesis of novel pyridylpyrazole acid derivatives in the preparation of agricultural insecticides , suggesting it may influence pathways related to insect physiology.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of insecticides , it may exert toxic effects on insects at the molecular and cellular level.
Action Environment
The action of 2,4-Dibromo-6-(trifluoromethoxy)aniline can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.
準備方法
The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline typically involves the bromination of 4-trifluoromethoxyaniline. One method involves using bromine and hydrogen peroxide in an aqueous medium with an inert grinding medium such as zirconium oxide beads . The reaction conditions are carefully controlled to achieve high purity and yield. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure consistency and efficiency .
化学反応の分析
2,4-Dibromo-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2,4-Dibromo-6-(trifluoromethoxy)aniline is used extensively in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of agricultural chemicals and other industrial products.
類似化合物との比較
Similar compounds include:
2,6-Dibromo-4-(trifluoromethoxy)aniline: Shares similar structural features but differs in the position of the bromine atoms.
2,6-Dibromo-4-fluoroaniline: Another brominated aniline derivative with a fluorine atom instead of a trifluoromethoxy group.
The uniqueness of 2,4-Dibromo-6-(trifluoromethoxy)aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
特性
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAYONMSVJIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)
![3-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid](/img/structure/B2852681.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2852688.png)
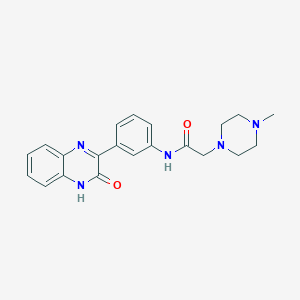
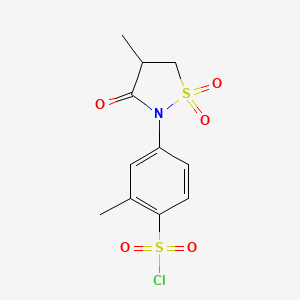
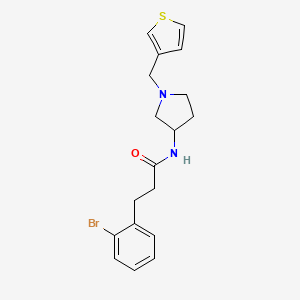
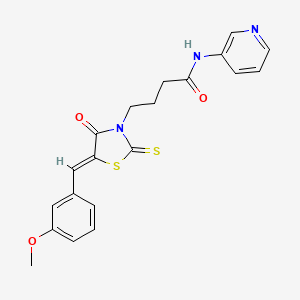
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
